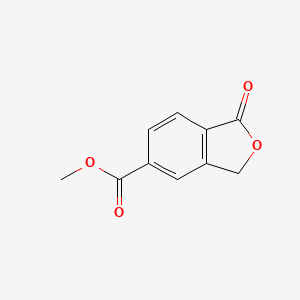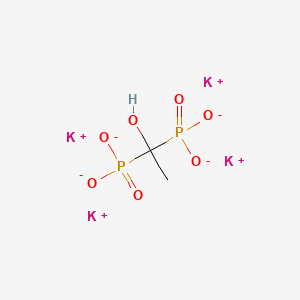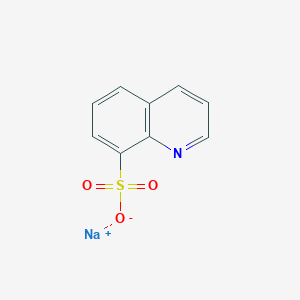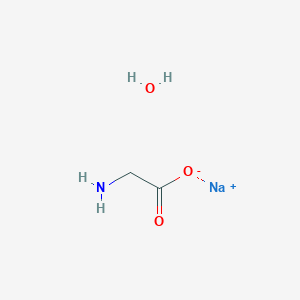
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) is a compound that has gained attention in scientific research in recent years1. It has a molecular formula of C14H12Cl6N4O2Zn and a molecular weight of 546.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-). However, it’s worth noting that 5-Chloro-2-methoxybenzoic acid, a related compound, has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III) and Lu (III)2.Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) is not readily available in the sources I found. However, the molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, or electron microscopy.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-). Chemical reactions can be influenced by many factors including the presence of other substances, temperature, pressure, and light.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) are not readily available in the sources I found. These properties could include melting point, boiling point, solubility, density, and chemical stability.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A pivotal area of research involving 5-Chloro-2-methoxybenzenediazonium compounds focuses on their synthesis and structural properties. Studies have demonstrated the reaction of certain diazonium compounds with various substrates to produce azo coupling products, which exhibit distinct structural characteristics due to intramolecular hydrogen bonding and the presence of various substituents. These findings are significant for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Šimůnek et al., 2007).
Functional Polymers
In the field of polymer chemistry, 5-Chloro-2-methoxybenzenediazonium compounds have been utilized for the synthesis of functional polymers. Research has shown their effectiveness in producing new materials with desirable properties, such as high absorption coefficients, which are crucial for applications in optics and electronics (Xi, Basset, & Vogl, 1984).
Catalysis and Reaction Mechanisms
The catalytic activity of compounds related to 5-Chloro-2-methoxybenzenediazonium in facilitating azo coupling reactions has been a subject of study. Insights into the phase-transfer catalysis of these reactions contribute to a broader understanding of synthetic strategies in organic chemistry, particularly in creating complex organic compounds with high precision and efficiency (Iwamoto et al., 1993).
Environmental and Analytical Chemistry
Research has also explored the presence and behavior of halogenated methoxybenzenes, including compounds structurally related to 5-Chloro-2-methoxybenzenediazonium, in the marine troposphere. These studies are essential for understanding the environmental fate and transport of organohalogen compounds, offering insights into their mixed biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
Advanced Synthesis Techniques
Innovations in synthetic chemistry have shown the utility of diazonium compounds in radical-mediated transformations. This includes the synthesis of complex polyhaloalkanes from styrenes, highlighting the role of diazonium compounds as radical initiators in creating structurally diverse molecules for potential applications in drug development and material science (Liang et al., 2021).
Safety And Hazards
The safety and hazards associated with 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) are not specified in the sources I found. Safety data would typically include information on toxicity, flammability, reactivity, and environmental impact.
Direcciones Futuras
The future directions of research involving 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) are not specified in the sources I found. Future directions could include potential applications, areas of study, or methods of synthesis.
Please note that this information is based on the sources available to me and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
Propiedades
Número CAS |
85252-22-8 |
|---|---|
Nombre del producto |
5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
Fórmula molecular |
C14H12Cl6N4O2Zn |
Peso molecular |
546.4 g/mol |
Nombre IUPAC |
5-chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
YHUGASVQWCSKGW-UHFFFAOYSA-J |
SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




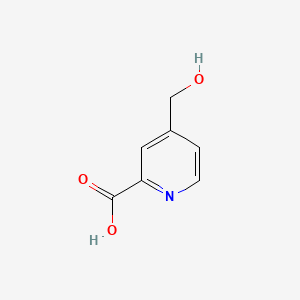

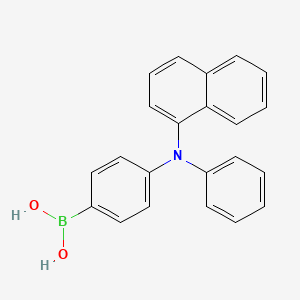

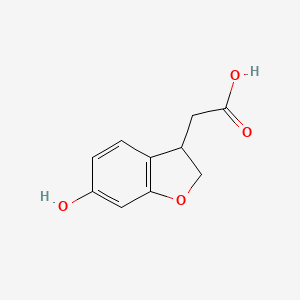
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)
